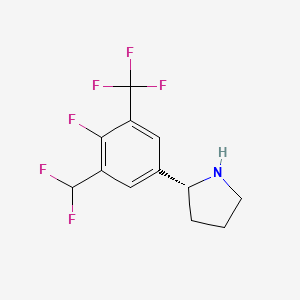
(R)-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is a fluorinated organic compound. The presence of multiple fluorine atoms in its structure makes it particularly interesting for various applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable moiety in drug design .
准备方法
The synthesis of ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.
化学反应分析
This compound can undergo several types of chemical reactions, including:
Oxidation: The presence of fluorine atoms can influence the oxidation state of the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the fluorine atoms. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Its stability and lipophilicity make it a potential candidate for drug development, particularly in targeting metabolic diseases and cancer.
作用机制
The mechanism by which ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes and receptors by increasing the compound’s lipophilicity and metabolic stability. This can lead to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery .
相似化合物的比较
Similar compounds include other fluorinated pyrrolidines and trifluoromethyl-substituted phenyl derivatives. Compared to these compounds, ®-2-(3-(Difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine is unique due to the specific arrangement and number of fluorine atoms, which can significantly influence its chemical and biological properties. Some similar compounds include:
- 2-(Trifluoromethyl)phenylpyrrolidine
- 3-(Difluoromethyl)-4-fluorophenylpyrrolidine
- 4-Fluoro-5-(trifluoromethyl)phenylpyrrolidine .
属性
分子式 |
C12H11F6N |
|---|---|
分子量 |
283.21 g/mol |
IUPAC 名称 |
(2R)-2-[3-(difluoromethyl)-4-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C12H11F6N/c13-10-7(11(14)15)4-6(9-2-1-3-19-9)5-8(10)12(16,17)18/h4-5,9,11,19H,1-3H2/t9-/m1/s1 |
InChI 键 |
KEKARPDOLGOUBO-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
规范 SMILES |
C1CC(NC1)C2=CC(=C(C(=C2)C(F)(F)F)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















